Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQNIQQBWPFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Methodologies for Ethyl 3 Oxo 4 Thiophen 2 Yl Butanoate and Analogues
Classical Chemical Synthesis Approaches
Traditional methods for forming β-keto esters have been well-established for decades and remain fundamental in synthetic organic chemistry. These approaches typically involve condensation reactions, acylation of stabilized carbanions, and the use of organometallic reagents.
The Claisen condensation is a classic carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules. libretexts.orglibretexts.org The reaction requires at least one of the esters to have α-hydrogens and is conducted in the presence of a strong base, typically the corresponding alkoxide to prevent transesterification. libretexts.orglibretexts.orgntu.edu.sg
The mechanism involves three key steps:
Enolate formation : The alkoxide base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate. libretexts.orglibretexts.org
Nucleophilic attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org
Removal of leaving group : The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orglibretexts.org
To synthesize an unsymmetrical β-keto ester like Ethyl 3-oxo-4-(thiophen-2-yl)butanoate, a Crossed Claisen Condensation is employed. libretexts.orglibretexts.org This reaction is most effective when one ester partner lacks α-hydrogens (e.g., ethyl formate (B1220265) or ethyl 2-thienoate) to prevent self-condensation and the formation of complex product mixtures. libretexts.orglibretexts.org For the target molecule, the reaction would involve the enolate of ethyl acetate (B1210297) attacking a suitable thiophene-containing ester, such as ethyl 2-thienoate, although this specific combination can be challenging. A more common approach involves the reaction between the enolate of a thiophene-containing acetate ester and an ester like diethyl carbonate.
Table 1: Examples of Claisen-type Condensation for β-Keto Ester Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| Ethyl acetate | Ethyl 2-thienoate | Sodium ethoxide | Ethyl 3-oxo-3-(thiophen-2-yl)propanoate |
| Ketone | Ethyl chloroformate | LiHMDS | β-Keto ester |
Data derived from multiple sources discussing Claisen and Dieckmann condensations. researchgate.netlibretexts.orglibretexts.orgresearchgate.net
The acylation of active methylene (B1212753) compounds provides a versatile route to β-keto esters. nih.gov This method involves generating a stabilized carbanion (enolate) from a compound with a methylene group flanked by two electron-withdrawing groups, such as ethyl acetoacetate (B1235776) or diethyl malonate, and then reacting it with an acylating agent. nih.govresearchgate.net
For the synthesis of this compound, a common strategy is the acylation of the enolate of ethyl acetate or the dianion of ethyl acetoacetate with a thiophene-containing acylating agent like 2-thienylacetyl chloride. An alternative involves the acylation of Meldrum's acid with phenylacetyl chloride, followed by refluxing in ethanol (B145695) to yield the corresponding β-keto ester, a method adaptable to thiophene (B33073) analogues. chemicalbook.com
A notable method involves the C-acylation of acetoacetic esters with 1-acylbenzotriazoles in the presence of sodium hydride, followed by regioselective deacetylation to yield the desired β-keto ester. nih.gov Another approach uses the barium complex of methyl acetoacetate, which is acylated with an acid chloride and then cleaved with methanol (B129727). researchgate.net
Table 2: Acylation Strategies for β-Keto Ester Synthesis
| Active Methylene Compound | Acylating Agent | Conditions | Key Feature |
|---|---|---|---|
| Ethyl acetoacetate | 2-Thienylacetyl chloride | NaH, then acid/heat | Acylation followed by deacetylation. google.com |
| Meldrum's Acid | Thiophene-2-acetyl chloride | Pyridine (B92270), then EtOH/reflux | Utilizes a highly acidic cyclic diester. chemicalbook.com |
| Ethyl malonate monopotassium salt | Phenacyl chloride | Et₃N, MgCl₂ | Mono-acylation of a malonate half-ester. chemicalbook.com |
Organometallic reagents, particularly Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles used for C-C bond formation. libretexts.org Their direct reaction with β-keto esters is often complicated by the presence of the acidic α-proton (pKa ≈ 11), which is readily deprotonated by the strongly basic organometallic reagent, quenching the nucleophile. stackexchange.com
However, synthetic routes can be designed to circumvent this issue. One effective strategy involves the reaction of a Grignard reagent with an N-acylpyrazole derivative. clockss.org For instance, a β-substituted γ-keto ester can be prepared by the Grignard replacement of the pyrazole (B372694) moiety of a 4-(N-pyrazolyl)-4-oxoalkanoic ester. clockss.org
A plausible route to this compound could involve the reaction of 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide with a suitable electrophile like diethyl succinate (B1194679) or ethyl 4-chloroacetoacetate. The reaction of organometallic reagents with aldehydes or ketones is a fundamental method for synthesizing alcohols, highlighting their nucleophilic strength. youtube.comyoutube.com For preparing β-keto esters, the reaction is often designed around the addition of the organometallic reagent to a carboxylic acid derivative that can be subsequently converted to the target structure. google.com
Table 3: Application of Organometallic Reagents in Keto Ester Synthesis
| Organometallic Reagent | Electrophile | Intermediate/Product Type | Reference Concept |
|---|---|---|---|
| 2-Thienylmagnesium bromide | Diethyl succinate | γ-Keto ester | Grignard addition to ester. stackexchange.comgoogle.com |
| Phenylmagnesium bromide | Ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate | γ-Keto ester | Grignard replacement of pyrazole. clockss.org |
| Alkyl Lithium | Aldehyde/Ketone | Alcohol | Nucleophilic addition. youtube.com |
Aldehydes are versatile precursors for β-keto esters. A direct method involves the reaction of an aldehyde, such as thiophene-2-carbaldehyde (B41791), with ethyl diazoacetate in the presence of a catalyst. organic-chemistry.org Catalysts like molybdenum(VI) dichloride dioxide or niobium(V) chloride have been shown to effectively promote this condensation at room temperature, affording good yields of the corresponding β-keto ester. organic-chemistry.org
Another prominent pathway is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a base. nih.govresearchgate.net For example, thiophene-2-carbaldehyde can be condensed with diethyl malonate in the presence of pyridine to yield an intermediate that can be further elaborated. nih.gov Similarly, condensation with ethyl acetoacetate in a sodium acetate-acetic anhydride (B1165640) medium can produce an α,β-unsaturated keto ester, which may serve as a precursor to the target compound through subsequent reduction or addition reactions. nih.gov
Table 4: Synthesis of β-Keto Esters and Precursors from Aldehydes
| Aldehyde | Reagent | Catalyst/Base | Product Type |
|---|---|---|---|
| Thiophene-2-carbaldehyde | Ethyl diazoacetate | NbCl₅ or MoO₂Cl₂ | β-Keto ester |
| 3-Formylchromone | Diethyl malonate | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate |
| Thiophene-2-carbaldehyde | Ethyl acetoacetate | Piperidine (B6355638) | α,β-Unsaturated keto ester |
Data compiled from studies on aldehyde condensations. researchgate.netorganic-chemistry.orgnih.govresearchgate.net
Catalytic Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Organocatalysis has emerged as a powerful tool for constructing complex molecules under mild conditions.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While many organocatalytic methods focus on the asymmetric transformation of existing β-keto esters, such as α-hydroxylation or amination, some strategies can be applied to their synthesis. researchgate.netnih.gov
N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can facilitate the synthesis of keto esters through umpolung (polarity inversion) reactivity. beilstein-journals.org For instance, an NHC can catalyze the cross-coupling of an aldehyde with an α-imino ester to chemoselectively produce α-amino-β-keto esters. beilstein-journals.org A related strategy could potentially be adapted for the synthesis of this compound by reacting a thiophene-based aldehyde with an appropriate coupling partner under NHC catalysis. The mechanism typically involves the formation of a Breslow intermediate from the aldehyde and the NHC, which then acts as a nucleophile. beilstein-journals.org
Furthermore, the exceptional reactivity of thioesters as nucleophiles in organocatalytic reactions has been highlighted. chemrxiv.orgchemrxiv.org While this research focuses on using β-ketothioesters as reactants, the principles of gentle enolization under minimal catalyst loading could inform the development of catalytic C-C bond-forming reactions for the synthesis of β-keto esters themselves. chemrxiv.orgchemrxiv.org
Table 5: Concepts in Organocatalytic Synthesis Relevant to β-Keto Esters
| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Key Principle |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Aldehyde | α-Imino ester | α-Amino-β-keto ester | Umpolung of aldehyde. beilstein-journals.org |
| Cinchona Alkaloid | β-Keto ester | Peroxide | α-Hydroxy-β-keto ester | Asymmetric α-functionalization. nih.gov |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of β-keto esters and their derivatives. While specific literature on the transition metal-catalyzed synthesis of this compound is not extensively detailed, analogous reactions provide insight into potential synthetic routes. For instance, copper-mediated Ullmann-type reactions are employed for C-O bond formation in the synthesis of related sulfur-containing heterocycles. researchgate.net Similarly, iron(III) has been used as a Lewis acid catalyst for C-H thioarylation reactions, demonstrating the utility of accessible transition metals in forming key bonds found in complex molecules. researchgate.net
The synthesis of oxazoline (B21484) derivatives, which are valuable ligands in asymmetric catalysis, can be achieved from β-keto esters. nih.gov These oxazoline ligands are frequently used in transition metal-catalyzed reactions, suggesting an indirect but important role for β-keto esters like this compound in the broader field of transition metal catalysis. nih.gov
Lewis Acid-Mediated Approaches for C–H Insertion
Lewis acid-mediated reactions represent a significant strategy for activating C-H bonds, enabling the direct functionalization of substrates without the need for pre-functionalized starting materials. This approach can enhance reaction efficiency and atom economy. In the context of heterocyclic compounds, Lewis acids have been shown to facilitate C-H functionalization. For example, a combination of a silicon-based Lewis acid (TBSOTf) and a base can activate azole substrates, leading to C-C bond formation. rsc.org This is achieved through a deprotonation mechanism that generates a reactive intermediate capable of coupling with an electrophile. rsc.org
Another relevant example is the use of the powerful Lewis acid iron(III) triflimide to activate N-(arylthio)succinimides, allowing for the efficient thiolation of a range of arenes under mild conditions. researchgate.net Such methodologies could hypothetically be adapted for the synthesis of this compound or its analogues by targeting a C-H bond on the thiophene ring or another part of the molecule for direct functionalization.
Biocatalytic Synthesis of Beta-Keto Esters and Derivatives
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. Enzymes and whole microbial cells are increasingly used for the production of chiral intermediates, which are crucial building blocks for pharmaceuticals and other fine chemicals.
Enzymatic Stereoselective Reduction of Keto Groups
The carbonyl group at the C-3 position of β-keto esters like this compound is a prime target for stereoselective reduction to yield chiral β-hydroxy esters. These products are highly valuable synthetic intermediates. Research on analogous substrates has demonstrated the feasibility and efficiency of this approach.
A notable example is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.gov An NADPH-dependent aldehyde reductase isolated from the microorganism Sporobolomyces salmonicolor has been successfully used as the catalyst for this transformation. nih.govnih.gov To overcome issues of substrate instability and enzyme inhibition in aqueous systems, a diphasic system using n-butyl acetate and water was employed, significantly improving the reaction's efficiency. nih.govnih.gov In a scaled-up reaction, this enzymatic system produced ethyl (R)-4-chloro-3-hydroxybutanoate with high yield and good enantiomeric excess. nih.govnih.gov
| Substrate | Enzyme System | Product | Molar Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Aldehyde Reductase (from Sporobolomyces salmonicolor) with NADPH recycling | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% | 86% | nih.govnih.gov |
Microbial Transformations in the Production of Chiral Intermediates
Whole-cell microbial transformations provide a practical alternative to using isolated enzymes, as they contain the necessary enzymes and cofactors within a natural cellular environment. nih.gov Various microorganisms are known to perform stereoselective reductions of ketones.
Baker's yeast (Saccharomyces cerevisiae) is a well-known and widely used biocatalyst for the reduction of keto esters. For example, it has been used in the synthesis of (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, a key step in the chemo-microbiological synthesis of L-carnitine. google.com The use of microbial enzymes from sources like Sporobolomyces salmonicolor further highlights the diversity of biocatalysts available for producing chiral intermediates from prochiral ketones. nih.govnih.gov These microbial systems offer the potential for generating single enantiomer products in high yields, which is a significant advantage in pharmaceutical synthesis. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy and reaction efficiency.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A classic and highly atom-economical method for synthesizing β-keto esters is the Claisen condensation. A plausible synthesis for this compound would involve the condensation of ethyl 2-(thiophen-2-yl)acetate with ethyl acetate in the presence of a base like sodium ethoxide. In this reaction, the only theoretical by-product is one molecule of ethanol for each molecule of product formed, leading to a very high atom economy.
Sustainable Solvent Selection and Process Intensification
In alignment with the principles of green chemistry, contemporary synthetic strategies for this compound and its analogues are increasingly focused on the use of sustainable solvents and process intensification techniques. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, lowering energy consumption, and using less hazardous materials.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of β-keto esters, often involving Claisen condensation reactions, have typically relied on polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). While effective, these solvents are associated with environmental and health concerns. Research into greener alternatives is ongoing, with a focus on solvents that are biodegradable, have a lower toxicity profile, and are derived from renewable resources.
For the synthesis of thiophene-containing β-keto esters, the exploration of greener solvent systems is a key area of development. Alcohols, such as ethanol, are considered more environmentally benign solvent choices. google.com The use of deep eutectic solvents (DES) and ionic liquids (ILs) also represents a promising frontier in the green synthesis of thiophene derivatives, offering potential advantages in terms of recyclability and, in some cases, enhanced reaction rates. rsc.org
A significant advancement in sustainable synthesis is the move towards solvent-free or neat reaction conditions. nih.govresearchgate.netmdpi.com Eliminating the solvent entirely not only reduces waste and simplifies purification but can also lead to shorter reaction times and higher yields. For instance, the transesterification of β-keto esters, a potential route to obtaining varied analogues, has been successfully demonstrated under solvent-free conditions using recyclable catalysts like silica-supported boric acid. nih.gov This approach offers high synthetic efficiency (87–95% yield) and minimizes chemical waste. nih.gov
Table 1: Comparison of Solvent-Free vs. Conventional Transesterification of β-Keto Esters
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silica-supported Boric Acid | None | 80 | 1-2 h | 87-95 | nih.gov |
| Conventional Acid/Base | Toluene/Ethanol | Reflux | Several hours | Variable | nih.gov |
This table is generated based on data for general β-keto ester transesterification as a model for sustainable analogue synthesis.
Process intensification involves the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient chemical processes. For the synthesis of this compound and its analogues, microwave irradiation and ultrasound are two key technologies.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significant rate enhancements, higher yields, and improved product purity compared to conventional heating methods. niscpr.res.in The application of microwave energy has been shown to be effective for the rapid synthesis of both β-keto esters and thiophene derivatives. niscpr.res.innih.gov For example, the alcoholysis of acyl Meldrum's acid derivatives to produce β-keto esters can be achieved efficiently under microwave irradiation. niscpr.res.in Similarly, the synthesis of substituted thiophenes has been expedited using microwave heating, reducing reaction times from hours to minutes. nih.gov
Table 2: Microwave-Assisted Synthesis of β-Keto Esters via Alcoholysis of Acyl Meldrum's Acid
| Substrate | Alcohol | Power (W) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoyl Meldrum's Acid | Ethanol | 300 | 5 | 92 | niscpr.res.in |
| p-Chlorobenzoyl Meldrum's Acid | Methanol | 300 | 6 | 94 | niscpr.res.in |
| p-Methylbenzoyl Meldrum's Acid | Ethanol | 300 | 5 | 93 | niscpr.res.in |
This table illustrates the efficiency of microwave-assisted synthesis for β-keto esters, a relevant model for the target compound.
Ultrasonic-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound has been successfully used in the synthesis of thiophene-containing chalcones and in condensation cyclization reactions to form other heterocyclic systems. researchgate.netrsc.org These examples suggest the potential applicability of ultrasound to accelerate the condensation steps involved in the formation of this compound. High-intensity ultrasound has also been shown to promote aldol-type condensation reactions, which are mechanistically related to the Claisen condensation. nih.gov
The integration of sustainable solvents with process intensification techniques, such as performing a microwave-assisted reaction in a green solvent or under solvent-free conditions, represents a state-of-the-art approach to minimizing the environmental impact of synthesizing this compound and its analogues.
Iii. Chemical Reactivity and Transformation Pathways of Ethyl 3 Oxo 4 Thiophen 2 Yl Butanoate
Tautomeric Equilibrium Studies
Like other β-dicarbonyl compounds, ethyl 3-oxo-4-(thiophen-2-yl)butanoate exists as an equilibrium mixture of its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond. This equilibrium is a dynamic process, and the relative proportions of the keto and enol forms can be influenced by factors such as the solvent, temperature, and pH.
The reactivity of the molecule is directly linked to its tautomeric state. The keto form undergoes reactions typical of ketones, while the enol form behaves as a nucleophile at the α-carbon, participating in a variety of carbon-carbon bond-forming reactions.
Table 1: Tautomeric Forms of this compound
| Tautomer | Structure | Key Features |
|---|---|---|
| Keto Form | ![]() |
Contains two carbonyl groups. |
Note: The images are representative structures.
Functional Group Interconversions and Derivatization Reactions
The functional groups within this compound can be selectively modified to yield a range of derivatives.
The ketone carbonyl group is susceptible to reduction to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, typically affording ethyl 3-hydroxy-4-(thiophen-2-yl)butanoate. The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at mild temperatures. The ester group is typically unaffected by NaBH₄ under these conditions.
Table 2: Illustrative Reduction of the Carbonyl Moiety
| Reactant | Reagent and Conditions | Product | Typical Yield |
|---|
Note: This table is illustrative of a typical reduction of a β-keto ester. Specific experimental data for the title compound was not found in the searched literature.
The active methylene (B1212753) group of this compound is a key site for condensation reactions with various carbonyl compounds. These reactions lead to the formation of new carbon-carbon double bonds and often serve as a gateway to more complex heterocyclic systems.
One important example is the Knoevenagel condensation , where the β-keto ester reacts with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or an amine salt) to form an α,β-unsaturated product.
Furthermore, this compound is a valuable precursor for the synthesis of various heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) systems. Similarly, it can participate in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis urfu.ruorganic-chemistry.org or the Biginelli reaction to form substituted pyridines and dihydropyrimidinones, respectively. The Gewald reaction offers a pathway to substituted 2-aminothiophenes by reacting with a cyano-activated methylene compound and elemental sulfur. asianpubs.orgresearchgate.net
The thiophene (B33073) ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituent. Due to the presence of the side chain at the 2-position, electrophilic attack is generally favored at the 5-position of the thiophene ring.
Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For instance, Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to introduce an acyl group at the 5-position. asianpubs.org
Carbon-Carbon Bond Forming Reactions Involving this compound
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for several such reactions.
The enolate of this compound, readily formed by treatment with a suitable base (e.g., sodium ethoxide), is a potent nucleophile. This enolate can undergo alkylation with alkyl halides, introducing an alkyl group at the α-carbon.
Another significant reaction is the Michael addition , where the enolate adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Finally, under appropriate basic conditions, this compound can potentially undergo a Claisen-type condensation with another ester molecule, although self-condensation would compete with cross-condensation reactions.
Table 3: Key Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reactants | Key Reagents | Product Type |
|---|---|---|---|
| Alkylation | This compound, Alkyl Halide | Base (e.g., NaOEt) | α-Alkyl-β-keto ester |
Note: This table provides a general overview of the expected reactivity. Specific experimental details for the title compound were not available in the searched literature.
Alpha-Functionalization (e.g., Alkylation, Arylation)
The methylene group at the C-2 position, situated between the ketone and ester carbonyls, is particularly acidic and can be readily deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized nucleophilic enolate. This enolate is a key intermediate for introducing new substituents at the alpha-position through SN2 reactions with various electrophiles. libretexts.orglibretexts.org
Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the introduction of primary or methyl groups. libretexts.orglibretexts.org This process, analogous to the acetoacetic ester synthesis, generates α-substituted derivatives. libretexts.org The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides may lead to competing elimination reactions. libretexts.orglibretexts.org
These alpha-functionalization reactions significantly enhance the molecular complexity, providing a diverse range of substituted β-keto esters that serve as precursors for more elaborate molecules. nih.govresearchgate.net
Dimerization and Oligomerization Processes (e.g., Aerobic Dimerization)
The dimerization of β-keto esters represents a powerful method for constructing complex molecules. For thiophene-containing β-keto esters, these reactions can lead to novel photochromic compounds. A notable transformation is the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a closely related analogue. This reaction results in the formation of a diarylethene structure, where the ethene bridge is a 4-hydroxy-4-methylcyclopent-2-ene-1-one moiety. nih.gov This specific dimerization highlights a unique chemical pathway where atmospheric oxygen acts as the oxidant, facilitating a cascade of reactions that includes C-C bond formation and cyclization. nih.gov Such diarylethene precursors are valuable as they can be chemically modified to produce photoactive materials with specific properties. nih.gov While this exact transformation has not been documented for this compound itself, the precedent set by its analogue suggests a potential for similar oxidative coupling pathways.
Annulation Reactions for Carbocyclic and Heterocyclic Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of synthetic chemistry. The structure of this compound makes it an ideal substrate for such transformations, enabling the construction of various ring systems.
Carbocyclic Ring Formation: The 1,3-dicarbonyl motif can participate in Michael additions with α,β-unsaturated compounds. The resulting adduct can then undergo an intramolecular aldol (B89426) or Claisen condensation to form a six-membered carbocyclic ring (a Robinson annulation). Alternatively, reactions with 1,n-dihaloalkanes can lead to the formation of cycloalkanecarboxylic acid derivatives, following a pattern similar to the malonic ester synthesis. libretexts.org For example, reaction with a 1,4-dihalobutane could yield a cyclopentyl ring fused or appended to the core structure. libretexts.orglibretexts.org Palladium-catalyzed reactions of related allyl β-keto carboxylates can also lead to the formation of α-allyl ketones or α,β-unsaturated ketones, which are precursors for further cyclization. nih.gov
Heterocyclic Ring Formation: The compound is a key precursor for fused heterocycles. For instance, a reaction between a deprotonated β-keto ester, methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, and aryl isothiocyanates leads to the formation of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net This reaction proceeds via nucleophilic attack followed by intramolecular cyclization, demonstrating a direct pathway to fused sulfur-containing heterocyclic systems. researchgate.net
Cyclization Reactions to Form Heterocyclic Compounds
The inherent reactivity of this compound makes it a highly effective precursor for the synthesis of a variety of heterocyclic compounds, particularly those of pharmaceutical interest.
Synthesis of Pyrimidine (B1678525) Derivatives
A significant application of this β-keto ester scaffold is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with recognized biological activities. nih.govscielo.brscielo.br The most common route is a multi-step process that begins with the Gewald aminothiophene synthesis . nih.govwikipedia.orgarkat-usa.org
In this reaction, the β-keto ester (or a related ketone) condenses with a cyano-activated species (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine). nih.govwikipedia.org This one-pot reaction yields a highly substituted 2-aminothiophene-3-carboxylate. This intermediate is then cyclized to form the pyrimidine ring. The cyclization can be achieved by reacting the 2-aminothiophene with various one-carbon synthons. For example, heating with formamide (B127407) or reacting with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by an amine leads to the formation of the fused pyrimidin-4-one ring system. nih.govscielo.br
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Starting Material Type | Reagent(s) for Cyclization | Resulting Heterocycle | Reference(s) |
| 2-Aminothiophene-3-carbonitrile | Formic Acid | Thieno[2,3-d]pyrimidin-4(3H)-one | ekb.eg |
| 2-Aminothiophene-3-carboxylate | Substituted Aldehydes, HCl | Substituted Thieno[2,3-d]pyrimidin-4-one | nih.gov |
| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidine derivative | ekb.eg |
| N'-(3-cyano-thieno-2-yl)-N,N-dimethylmethanimidamide | Substituted Anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amine | scielo.br |
Formation of Other Sulfur-Containing Heterocycles (e.g., Thiazoles)
This compound is a versatile precursor for synthesizing other sulfur-containing heterocycles, most notably thiazoles, via the renowned Hantzsch thiazole (B1198619) synthesis . mdpi.comresearchgate.netbepls.com The typical pathway involves two key steps:
α-Halogenation: The active methylene group (C-2) of the β-keto ester is first halogenated using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride to yield an α-halo-β-keto ester.
Cyclocondensation: The resulting α-haloketone intermediate is then condensed with a thioamide, such as thiourea (B124793) or thioacetamide. mdpi.comorganic-chemistry.org The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen, and subsequent intramolecular cyclization and dehydration afford the final thiazole ring. organic-chemistry.org
This method allows for the synthesis of 2-aminothiazoles (when using thiourea) or 2-methylthiazoles (when using thioacetamide), which can be further functionalized. mdpi.comorganic-chemistry.org One-pot multicomponent variations of this reaction have been developed, enhancing its efficiency and environmental friendliness. mdpi.comresearchgate.net
Table 2: Hantzsch-Type Synthesis of Thiazoles
| Precursor 1 (from β-Keto Ester) | Precursor 2 | Key Reagents/Conditions | Product Type | Reference(s) |
| α-Bromoacetyl derivative | Thiourea | Ethanol, Reflux | 2-Aminothiazole derivative | mdpi.com |
| α-Bromoacetyl derivative | Thiourea, Substituted Benzaldehyde | SiW/SiO₂, Ultrasonic irradiation | Substituted Hantzsch Thiazole derivative | mdpi.com |
| β-Keto ester | N-Bromosuccinimide (NBS), Thiourea | PEG-400, Microwave | 2-Aminothiazole-5-carboxylate | bepls.com |
| α-Haloketone | Thiosemicarbazide, Carbonyl species | Multicomponent Reaction | Substituted 4-phenyl-1,3-thiazole | asianpubs.org |
Construction of Fused Polycyclic Systems
The reactivity of this compound extends to the construction of more complex fused polycyclic systems. The thieno[2,3-d]pyrimidines discussed previously are a primary example of this capability. nih.gov
Beyond this, the intermediates derived from the title compound can be used to build even larger ring systems. For example, 2-hydrazinyl-thieno[2,3-d]pyrimidine intermediates, which can be prepared from the corresponding 2-thioxo derivatives, are precursors for fused triazole rings. Reaction with formic acid yields thieno[3',2':4,5]pyrimido[2,1-c] nih.govnih.govcore.ac.uktriazoles. ekb.eg
Furthermore, palladium-catalyzed oxidative cyclization reactions provide another route to fused systems. For example, related 2-(methylthio)phenylacetylene substrates undergo an aerobic, palladium-iodide catalyzed process involving cyclization and alkoxycarbonylation to produce benzothiophene-3-carboxylic esters. nih.govacs.org This methodology highlights how the thiophene moiety and adjacent functional groups can be leveraged to construct additional fused aromatic rings under oxidative conditions.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques
Structural elucidation relies on methods that map the molecular framework and identify key functional groups.
NMR spectroscopy is a primary tool for determining the structure of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate. As a β-keto ester, this compound exists as a mixture of keto and enol tautomers in solution, a phenomenon that is observable in its NMR spectra. thermofisher.comnih.govmissouri.edu The equilibrium between these two forms is often influenced by the solvent used for analysis. nih.govmissouri.edu
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are observed for the ethyl ester group, the thiophene (B33073) ring protons, and the protons on the butanoate backbone. The presence of both keto and enol forms results in two sets of signals for the protons adjacent to the carbonyl groups. The enol form is characterized by a vinyl proton signal and a hydroxyl proton signal, which are absent in the keto form.
¹H NMR Spectral Data of this compound
| Protons | Keto Form Chemical Shift (δ ppm) | Enol Form Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) |
| Thiophene H-5 | 7.20 | 7.37 | dd | J = 5.1, 1.2 Hz |
| Thiophene H-3 | 7.02 | 6.95 | dd | J = 3.6, 1.2 Hz |
| Thiophene H-4 | 6.94 | 7.03 | dd | J = 5.1, 3.6 Hz |
| C4-H₂ | 4.02 | - | s | |
| OCH₂ (Ethyl) | 4.19 | 4.20 | q | J = 7.1 Hz |
| C2-H₂ | 3.55 | - | s | |
| CH₃ (Ethyl) | 1.28 | 1.29 | t | J = 7.1 Hz |
| C2-H (Vinyl) | - | 5.67 | s | |
| OH (Enol) | - | 12.01 | s |
Data compiled from various synthetic reports. Chemical shifts are typically recorded in CDCl₃ and referenced to TMS.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (ester and ketone), the carbons of the thiophene ring, and the carbons of the ethyl group and butanoate chain. libretexts.org Similar to ¹H NMR, the keto-enol tautomerism can lead to separate signals for the carbons involved in the equilibrium. The carbonyl carbon of the ketone typically appears around 200 ppm, while the ester carbonyl is observed closer to 167 ppm. mdpi.com
¹³C NMR Spectral Data of this compound
| Carbon Atom | Keto Form Chemical Shift (δ ppm) | Enol Form Chemical Shift (δ ppm) |
| C3 (Ketone C=O) | 200.9 | - |
| C1 (Ester C=O) | 167.0 | 172.9 |
| Thiophene C2' | 137.9 | 137.0 |
| Thiophene C5' | 127.8 | 126.9 |
| Thiophene C3' | 127.0 | 125.1 |
| Thiophene C4' | 125.5 | 124.6 |
| C3 (Enol C-OH) | - | 168.0 |
| C2 (Enol =CH) | - | 93.3 |
| OCH₂ (Ethyl) | 61.5 | 60.5 |
| C4 | 49.7 | 39.5 |
| C2 | 48.3 | - |
| CH₃ (Ethyl) | 14.1 | 14.2 |
Data compiled from various synthetic reports. Chemical shifts are typically recorded in CDCl₃ and referenced to TMS.
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
MS and HRMS: Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the molecular formula C₁₀H₁₂O₃S, corresponding to a molecular weight of 212.27 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. Common fragmentation patterns for β-keto esters involve cleavages alpha to the carbonyl groups and rearrangements like the McLafferty rearrangement. libretexts.orgmiamioh.edu For this compound, key fragments would arise from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage of the butanoate chain.
Mass Spectrometry Data for this compound
| Ion Type | Method | Calculated m/z | Observed m/z |
| [M+H]⁺ | HRMS-ESI | 213.0580 | 213.0582 |
| [M+Na]⁺ | HRMS-ESI | 235.0400 | 235.0399 |
| [M]⁺ | MS (EI) | 212.05 | 212 |
Data compiled from various synthetic reports.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly useful for analyzing the keto-enol tautomers, as they can sometimes be separated chromatographically before detection by the mass spectrometer. nih.gov
IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands for the ester and ketone carbonyl (C=O) groups, C-O bonds, C-H bonds, and the thiophene ring. The C=O stretching vibrations are particularly informative; the ketone carbonyl typically absorbs around 1715-1720 cm⁻¹, while the ester carbonyl appears at a higher frequency, around 1740-1745 cm⁻¹. The presence of the enol form can be identified by a broad O-H stretch and a C=C stretch.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2981 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1742 | C=O stretch | Ester |
| ~1718 | C=O stretch | Ketone |
| ~1650 | C=C stretch | Enol |
| ~1410 | C-H bend | CH₂ adjacent to C=O |
| ~1367 | C-H bend | CH₃ |
| ~1240 | C-O stretch | Ester |
| ~1155 | C-O stretch | Ester |
| ~700 | C-S stretch | Thiophene |
Data represents typical values observed in experimental reports.
Chromatographic Separation and Analysis
Chromatographic methods are essential for purifying this compound and for analyzing its purity.
While specific, detailed HPLC methods for the routine analysis of this compound are not extensively documented in readily available literature, the technique is well-suited for its analysis. Based on the compound's structure, a reverse-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point.
The analysis of β-keto esters by HPLC can be challenging due to keto-enol tautomerism, which may result in poor peak shapes or peak splitting. chromforum.org Strategies to overcome this include adjusting the mobile phase pH (an acidic mobile phase can accelerate interconversion) or increasing the column temperature to ensure the tautomers are seen as a single, averaged species by the detector. chromforum.org
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. uah.edu this compound, as a moderately sized ester, is amenable to GC analysis. In this method, the compound is vaporized and passed through a capillary column, which separates it from other components before it enters the mass spectrometer for detection and identification.
However, the thermal lability of some β-keto esters can be a concern during GC analysis, as the high temperatures in the injector port or column can cause decomposition or promote interconversion between tautomers. researchgate.net This can complicate quantification and analysis. Despite this, GC-MS remains a valuable tool for purity assessment and identification of related impurities, provided that analytical conditions are carefully optimized to minimize thermal degradation. researchgate.net
Solid-State Characterization
The determination of the three-dimensional atomic and molecular structure of a compound in its crystalline solid state is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational aspects of a molecule, as well as details about its packing in the crystal lattice.
For the specific compound, this compound, and its derivatives, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any reported single-crystal X-ray diffraction data. While crystallographic studies have been conducted on structurally related compounds containing a thiophene moiety or a β-keto ester fragment, no such data is available for true crystalline derivatives of this compound.
The absence of this data in the current body of scientific literature means that detailed, experimentally determined information on the solid-state conformation, molecular packing, and specific bond metrics for derivatives of this compound is not currently available. Future research involving the synthesis of crystalline derivatives and their subsequent analysis by X-ray diffraction would be necessary to provide these valuable structural insights.
V. Computational and Theoretical Investigations of Ethyl 3 Oxo 4 Thiophen 2 Yl Butanoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic properties of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate.
Conformational Preferences and Energy Minima
A systematic conformational search would be required to identify the most stable three-dimensional arrangements of the molecule. This would involve rotating the flexible single bonds to find various local and global energy minima on the potential energy surface. The relative energies of these conformers would dictate the molecule's predominant shapes in different environments.
Frontier Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, this would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic excitation properties.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling could be employed to investigate the mechanisms of reactions involving this compound. This would involve locating the transition state structures for various potential reaction pathways, such as enolate formation, alkylation, or condensation reactions. Characterizing these transition states would provide activation energies and a deeper understanding of the reaction kinetics and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide information on solvation effects, conformational flexibility, and intramolecular interactions, which are not captured by static quantum chemical calculations.
In Silico Prediction of Spectroscopic Data
Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data is a powerful tool for structure verification and understanding the electronic environment of the atoms within the molecule.
Ligand-Protein Interaction Studies (e.g., Molecular Docking for Enzyme Substrates/Inhibitors)
Given that many thiophene-containing compounds exhibit biological activity, molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various protein targets. This in silico screening could identify potential enzymatic pathways where this molecule might act as a substrate or inhibitor, guiding future experimental research.
While the framework for a comprehensive computational analysis of this compound can be clearly defined, the actual execution and publication of such studies are currently absent from the scientific literature.
Vii. Future Perspectives and Emerging Research Directions
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of β-keto esters, including Ethyl 3-oxo-4-(thiophen-2-yl)butanoate, is undergoing a paradigm shift towards more sustainable and efficient catalytic methods. Traditional synthesis routes are often being replaced by innovative approaches that offer improved yields, selectivity, and environmental compatibility.
Key Research Trends:
Organocatalysis: There is a growing interest in using small organic molecules as catalysts for the synthesis of β-keto esters. acs.org Cinchona-derived organocatalysts, for example, have been successfully employed in the asymmetric peroxidation of related γ,δ-unsaturated β-keto esters, achieving high enantiomeric ratios. nih.gov This highlights the potential of organocatalysis to produce chiral β-keto esters, which are valuable intermediates in medicinal chemistry. acs.org
Photoredox and Dual Catalysis: The use of photoredox/nickel dual catalytic systems represents a modern approach for the regioselective carboacylation of alkenes, providing a pathway to complex ketones under mild, redox-neutral conditions. organic-chemistry.org This strategy could be adapted for the synthesis of this compound precursors.
Earth-Abundant Metal Catalysis: Research is focusing on replacing precious metal catalysts with more abundant and less toxic alternatives. For instance, molybdenum(VI) dichloride dioxide and niobium pentachloride (NbCl₅) have been shown to effectively catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters under mild conditions. organic-chemistry.org
These emerging catalytic systems promise to make the synthesis of this compound and its derivatives more economical and environmentally friendly.
| Catalytic System | Key Features | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|
| Organocatalysis (e.g., Cinchona derivatives) | Metal-free, high enantioselectivity, mild reaction conditions. | Asymmetric synthesis of chiral derivatives. | acs.orgnih.gov |
| Photoredox/Nickel Dual Catalysis | Redox-neutral, high functional group tolerance, mild conditions. | Novel routes involving radical-mediated C-C bond formation. | organic-chemistry.org |
| Earth-Abundant Metal Catalysis (e.g., Mo, Nb) | Cost-effective, low toxicity, high efficiency. | Sustainable large-scale production. | organic-chemistry.org |
| Rhodium-Catalyzed Conjugate Addition | High yield and enantioselectivity for specific substrates. | Synthesis of complex analogues containing new stereocenters. | nih.gov |
Integration into Automated and Flow Chemistry Platforms
The integration of chemical synthesis into automated and continuous flow platforms is a transformative approach in modern chemistry. researchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and efficiency. researchgate.netdurham.ac.uk For a key intermediate like this compound, these platforms can accelerate research and development.
Advantages of Flow Chemistry:
Precise Reaction Control: Flow reactors allow for superior control over parameters like temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net
Enhanced Safety: Performing reactions in small, contained volumes minimizes the risks associated with hazardous reagents and exothermic reactions. durham.ac.uk
Automation and High-Throughput Synthesis: Automated flow systems can operate continuously (24/7) and be programmed to synthesize libraries of compounds by systematically varying reagents and conditions. durham.ac.uksyrris.com This is particularly useful for medicinal chemistry programs and materials discovery.
Scalability: Once a process is optimized on a small scale, it can often be scaled up directly by running the system for longer periods, eliminating the need for extensive re-optimization. syrris.com
Integration with Purification: Flow synthesis can be coupled with in-line purification techniques, using immobilized reagents and scavengers to yield high-quality products without traditional workup steps. durham.ac.uk
The application of automated flow chemistry to the synthesis of this compound would enable rapid optimization of reaction conditions and the efficient production of a diverse range of derivatives for screening and further application. bohrium.com
Chemoinformatics and Machine Learning Approaches for Reaction Prediction and Design
Chemoinformatics and machine learning (ML) are becoming indispensable tools in chemical research, offering the ability to predict reaction outcomes and design synthetic pathways. acs.orgnih.gov A significant challenge in organic chemistry is predicting the products of a reaction, a process that is often expensive and time-consuming when done experimentally. stanford.edu
Applications in Synthesis and Design:
Reaction Outcome Prediction: Machine learning models, particularly neural networks, are being trained on vast databases of chemical reactions to predict the most likely product from a given set of reactants and reagents. nih.govstanford.edu These models can use molecular fingerprints or graphical representations of molecules as input to classify reaction types and predict the resulting chemical structures. nih.govstanford.edu
Condition Optimization: Neural network models can recommend the most suitable reaction conditions, including the catalyst, solvent, reagents, and temperature, for a specific transformation. acs.org Trained on millions of reactions from databases like Reaxys, these models can achieve high accuracy in their predictions. acs.org
De Novo Design: By learning the underlying rules of chemical reactivity, ML algorithms can propose novel synthetic routes to target molecules like this compound. This involves a two-step process of generating chemically plausible products and then scoring them to identify the most likely major product. acs.orgmit.edu
The use of these computational tools can significantly reduce the experimental effort required to develop new synthetic methods and design novel thiophene-based compounds with desired properties.
| Machine Learning Approach | Application | Input Data | Predicted Output | Reference |
|---|---|---|---|---|
| Graph-Based Neural Networks | Predicting the most probable reaction product. | Graphical representation of reactant molecules. | Most likely bond to form between molecules. | stanford.edu |
| Condition Recommendation Neural Network | Predicting optimal reaction conditions. | Reactants and desired product. | Catalyst(s), solvent(s), reagent(s), and temperature. | acs.org |
| Template-Based Scoring Model | Predicting major product from multiple possibilities. | Reactants and a library of reaction templates. | Probabilities for each potential product. | acs.orgmit.edu |
| Reaction Fingerprint Neural Network | Classifying reaction type to predict the product. | Concatenated fingerprints of reactants and reagents. | Most probable reaction type and corresponding product. | nih.gov |
Diversification of Thiophene-Based Scaffolds for New Functional Materials
The thiophene (B33073) ring is a privileged scaffold in materials science and medicinal chemistry due to its unique electronic properties and versatile chemistry. mdpi.comnih.gov this compound serves as an excellent starting point for accessing a wide array of more complex thiophene-containing structures for diverse applications.
Emerging Areas of Application:
Organic Electronics: Thiophene-based molecules and polymers are widely used in organic electronics due to their semiconductor properties. researchgate.net Oligothiophenes, which can be synthesized from smaller thiophene units, are particularly effective in devices like organic photovoltaics and organic thin-film transistors. mdpi.com
Porous Crystalline Materials: Thiophene derivatives can be engineered as building blocks for covalent organic frameworks (COFs). mdpi.com These materials possess high surface areas and permanent porosity, making them suitable for applications in photocatalysis and as photoelectrodes. mdpi.com
Medicinal Chemistry: The thiophene nucleus is a key component in numerous FDA-approved drugs. nih.gov Its ability to modulate physicochemical properties and interact with biological receptors makes it an attractive scaffold for the development of new therapeutic agents. nih.gov
Dyes and Pigments: Thiophene-based azo compounds have found versatile applications as dyes in the textile, food, and cosmetic industries due to their strong color and stability. researchgate.netespublisher.com
By chemically modifying the β-keto ester functionality and the thiophene ring of this compound, researchers can create a combinatorial library of novel compounds for evaluation as new functional materials. espublisher.com
Q & A
Basic: What are the common synthetic routes for Ethyl 3-oxo-4-(thiophen-2-yl)butanoate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting ethyl 4-chloroacetoacetate with thiophene derivatives under basic conditions. For example, sodium hydride in THF facilitates the substitution of the chloro group with a thiophen-2-yl moiety (72% yield) . Optimization includes:
- Temperature control : Ice-cold conditions for base activation, followed by room-temperature stirring.
- Solvent choice : THF enhances nucleophilicity compared to DMF or ethers.
- Purification : Column chromatography with ethyl acetate/hexane gradients resolves by-products like unreacted starting materials .
Basic: How is the purity and structural integrity of this compound verified experimentally?
Answer:
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
- Spectroscopy :
- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (ester CH2), and aromatic protons (thiophene ring, δ 6.8–7.5 ppm) confirm the structure .
- LC-MS : Molecular ion [M+H]+ at m/z 207.1 validates molecular weight .
- Microanalysis : Carbon/hydrogen content deviations >0.3% indicate impurities .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic additions?
Answer:
Density functional theory (DFT) calculations using functionals like B3LYP/6-31G* model the compound’s electronic structure:
- Electrophilicity : The ketone group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack.
- Solvent effects : Polarizable continuum models (PCM) show THF stabilizes transition states better than non-polar solvents, reducing activation energy by ~15% .
- Thiophene conjugation : Delocalized π-electrons lower the energy barrier for enolate formation, favoring keto-enol tautomerism .
Advanced: How can contradictory spectral data (e.g., unexpected carbonyl shifts) be resolved during characterization?
Answer:
Discrepancies often arise from tautomerism or solvent effects:
- Variable-temperature NMR : Cooling to -40°C suppresses enolization, revealing the ketone’s true δ 2.8 ppm (C=O adjacent to ester) .
- Deuterated solvents : DMSO-d6 stabilizes enolic forms, while CDCl3 favors keto forms, clarifying splitting patterns.
- X-ray crystallography : Single-crystal structures (e.g., P7 in ) unambiguously confirm bond lengths and angles, resolving ambiguous NMR/IR assignments .
Advanced: What strategies improve yields in multi-step syntheses involving this compound?
Answer:
- Catalyst optimization : Tetrabutylammonium iodide (10 mol%) accelerates alkylation steps via phase-transfer catalysis, reducing reaction time from 24 h to 5 h .
- By-product suppression : Barium nitrate (0.1 mmol) in Hantzsch dihydropyridine syntheses minimizes side reactions like oligomerization .
- Workup protocols : Aqueous extraction at pH 7–8 removes acidic impurities (e.g., unreacted thiophene derivatives) without hydrolyzing the ester .
Advanced: How does the thiophene ring influence the compound’s bioactivity in medicinal chemistry applications?
Answer:
- Electron-rich sulfur : Enhances binding to metalloenzymes (e.g., kinases) via sulfur-metal interactions.
- Derivatization potential : Click chemistry with azides (e.g., Cu-catalyzed cycloaddition) generates triazole hybrids with improved antimicrobial activity (IC50 ~5 µM) .
- Metabolic stability : Thiophene’s resistance to oxidation extends half-life in hepatic microsome assays compared to phenyl analogs .
Advanced: What are the challenges in scaling up this compound synthesis, and how are they addressed?
Answer:
- Exothermicity : Slow addition of NaH in THF prevents thermal runaway (ΔT >30°C risks ester decomposition) .
- Solvent recovery : Distillation under reduced pressure (40°C, 15 mmHg) reclaims >90% THF, reducing costs.
- Regioselectivity : Microwave-assisted synthesis (90°C, 30 min) improves thiophene substitution regioselectivity from 75% to 92% .
Advanced: How can solvent polarity and dielectric constants be computationally modeled to optimize reaction outcomes?
Answer:
The polarizable continuum model (PCM) integrates solvent dielectric constants (ε) into DFT calculations:
- Solvent screening : THF (ε = 7.6) reduces charge separation in transition states vs. DMF (ε = 36.7), favoring SN2 mechanisms.
- Free energy corrections : PCM-adjusted Gibbs energies predict 10–15% higher yields in low-polarity solvents .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves and goggles mitigate skin/eye irritation (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhaling vapors (H335 risk).
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How are kinetic vs. thermodynamic products controlled in reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

